molecular formula C9H7NO3 B1370154 Methyl benzo[d]oxazole-6-carboxylate CAS No. 1305711-40-3

Methyl benzo[d]oxazole-6-carboxylate

Cat. No. B1370154
M. Wt: 177.16 g/mol
InChI Key: QIZBJGJDALUIEN-UHFFFAOYSA-N
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Description

“Methyl benzo[d]oxazole-6-carboxylate” is a chemical compound with the molecular formula C9H7NO3 . It is a member of the class of 1,3-benzoxazoles .


Molecular Structure Analysis

Oxazoles, including “Methyl benzo[d]oxazole-6-carboxylate”, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

Oxazole derivatives have been synthesized and screened for various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Scientific Research Applications

  • Chemical Synthesis

    • Methyl benzo[d]oxazole-6-carboxylate is a chemical compound with the molecular formula C9H7NO3 . It is used in the field of chemical synthesis .
    • The compound is typically stored in a dry environment at 2-8°C .
  • Pharmaceutical Research

    • Methyl benzo[d]oxazole-6-carboxylate has been used in the design and synthesis of new benzoxazole and thiazole based derivatives .
    • These derivatives are being studied for their potential to target apoptosis, a process of programmed cell death that is often disrupted in cancer cells .
  • Biological Activities of Oxazole Derivatives

    • Oxazole derivatives, which can be synthesized from Methyl benzo[d]oxazole-6-carboxylate, have been found to have a wide spectrum of biological activities .
    • These activities include antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant effects .
    • The methods of application or experimental procedures would involve the synthesis of various oxazole derivatives and their subsequent testing in relevant biological assays .
    • The outcomes of this research could potentially lead to new treatments for a variety of conditions, although specific results or quantitative data were not available in the sources I found .
  • Treatment of Nerve Function Loss

    • Benzo[d]oxazole derivatives, which can be synthesized from Methyl benzo[d]oxazole-6-carboxylate, have been used to treat interval loss of nerve function .
    • The methods of application or experimental procedures would involve the synthesis of specific benzo[d]oxazole derivatives and their use in relevant therapeutic contexts .
    • The outcomes of this application could potentially lead to improved treatments for nerve function loss, although specific results or quantitative data were not available in the sources I found .
  • Antimicrobial Activities

    • Oxazole derivatives, which can be synthesized from Methyl benzo[d]oxazole-6-carboxylate, have been found to have antimicrobial potential .
    • These compounds were synthesized and assessed for their antimicrobial potential against S. aureus, E. coli, P. aeruginosa and C. albicans .
    • The methods of application or experimental procedures would involve the synthesis of various oxazole derivatives and their subsequent testing in relevant biological assays .
    • The outcomes of this research could potentially lead to new treatments for a variety of microbial infections, although specific results or quantitative data were not available in the sources I found .
  • Treatment of Alzheimer’s Disease

    • Benzo[d]imidazo[2,1-b]thiazoles, which can be synthesized from Methyl benzo[d]oxazole-6-carboxylate, have been used as PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients .
    • The methods of application or experimental procedures would involve the synthesis of specific benzo[d]imidazo[2,1-b]thiazole derivatives and their use in relevant therapeutic contexts .
    • The outcomes of this application could potentially lead to improved treatments for Alzheimer’s disease, although specific results or quantitative data were not available in the sources I found .

Safety And Hazards

The safety data sheet for “Methyl benzo[d]oxazole-6-carboxylate” suggests that contact with skin and eyes should be avoided, formation of dust and aerosols should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Oxazole derivatives, including “Methyl benzo[d]oxazole-6-carboxylate”, continue to draw the attention of researchers due to their wide spectrum of biological activities . Future research may focus on synthesizing various oxazole derivatives and screening them for their various biological activities .

properties

IUPAC Name

methyl 1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)6-2-3-7-8(4-6)13-5-10-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZBJGJDALUIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40615834
Record name Methyl 1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzo[d]oxazole-6-carboxylate

CAS RN

1305711-40-3
Record name 6-Benzoxazolecarboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305711-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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